molecular formula C11H8F3N B14453437 2-Methyl-4-(trifluoromethyl)quinoline CAS No. 76068-40-1

2-Methyl-4-(trifluoromethyl)quinoline

Cat. No.: B14453437
CAS No.: 76068-40-1
M. Wt: 211.18 g/mol
InChI Key: FYFOUZVZNDMMTR-UHFFFAOYSA-N
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Description

2-Methyl-4-(trifluoromethyl)quinoline is a heterocyclic aromatic compound characterized by a quinoline backbone substituted with a methyl group at position 2 and a trifluoromethyl (-CF₃) group at position 2. The trifluoromethyl group imparts electron-withdrawing effects, influencing the compound's electronic properties, stability, and reactivity. This compound serves as a key intermediate in pharmaceutical and materials chemistry, particularly in synthesizing Schiff bases () and fused heterocycles ().

Properties

CAS No.

76068-40-1

Molecular Formula

C11H8F3N

Molecular Weight

211.18 g/mol

IUPAC Name

2-methyl-4-(trifluoromethyl)quinoline

InChI

InChI=1S/C11H8F3N/c1-7-6-9(11(12,13)14)8-4-2-3-5-10(8)15-7/h2-6H,1H3

InChI Key

FYFOUZVZNDMMTR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(trifluoromethyl)quinoline can be achieved through several methods, including:

    Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst.

    Skraup Synthesis: This method involves the cyclization of aniline derivatives with glycerol and an oxidizing agent, such as nitrobenzene or sulfuric acid.

    Microwave-Assisted Synthesis: This modern approach uses microwave irradiation to accelerate the reaction rate and improve yields.

Industrial Production Methods

Industrial production of this compound often involves large-scale Friedländer or Skraup synthesis, optimized for high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(trifluoromethyl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents, nucleophiles.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Dihydroquinolines.

    Substitution: Various substituted quinolines with different functional groups.

Scientific Research Applications

Synthesis and Preparation

One method for synthesizing quinoline derivatives involves reacting ketimines with Fluoroalkyl Amino Reagents (FARs) . The reaction of ketimines with activated FARs, such as BF3●Et2O in MeCN, leads to the formation of 2,4-bis(fluoroalkyl)-substituted quinolines . This process involves the nucleophilic attack of the enamine tautomer of the ketimine onto the iminium salt, followed by electrophilic aromatic substitution, resulting in quinolines .

Another synthetic approach involves Friedländer reactions using chalcones to produce 2-methylquinoline derivatives . Reacting 1-(2-aminophenyl)-3-arylprop-2-en-1-ones with acetone in glacial acetic acid at 373 K yields the desired products .

Reactions

Trifluoromethylquinolines undergo reduction with metal hydrides, such as sodium borohydride and lithium aluminum hydride . The reactivity of 3-(trifluoromethyl)quinoline with sodium borohydride in absolute ether results in its reduction to 3-methylquinoline .

Potential Applications

While specific applications for 2-Methyl-4-(trifluoromethyl)quinoline were not found within the provided search results, quinoline derivatives, in general, have notable roles:

  • Antimicrobial Activity Quinoline derivatives exhibit antibacterial and antimalarial activities .
  • Antineoplastic and Cardiovascular Activities Some quinoline derivatives have shown potential in antineoplastic and cardiovascular applications .
  • Pharmaceutical Applications Quinoline derivatives are found in bone mineral and display antifilarial activities, highlighting their importance in drug development .

Mechanism of Action

The mechanism of action of 2-Methyl-4-(trifluoromethyl)quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The quinoline ring can interact with nucleic acids and proteins, inhibiting their function and leading to various biological effects .

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., -CF₃) facilitate cyclization reactions ().
  • Bulky substituents (e.g., cyclopropyl) may reduce yields but enhance thermal stability ().

Physical Properties and Stability

Compound Name Molecular Formula Melting Point (°C) pKa Density (g/cm³) Reference
2-Methyl-4-(trifluoromethyl)quinoline C₁₁H₈F₃N 129–132 (Schiff base derivative) N/A N/A
4,5-Dichloro-2-(trifluoromethyl)quinoline C₁₀H₄Cl₂F₃N 95.1–97.1 N/A N/A
2-Chloro-7-Methyl-4-(trifluoromethyl)quinoline C₁₁H₇ClF₃N N/A -1.63 1.376
7-(Trifluoromethyl)quinolin-4-amine C₁₀H₇F₃N₂ N/A N/A N/A

Key Observations :

  • Chloro substituents lower melting points compared to methyl derivatives (e.g., 4,5-dichloro derivative: 95–97°C vs. Schiff base derivative: 129–132°C) .
  • The -CF₃ group increases acidity, as seen in the low pKa (-1.63) of 2-chloro-7-methyl-4-(trifluoromethyl)quinoline .

Structural and Electronic Effects

  • Electron-Withdrawing Effects : The -CF₃ group enhances electrophilic substitution reactivity at adjacent positions, as seen in dichloro derivative synthesis ().
  • Steric Effects: Methyl groups at position 2 hinder reactions at the quinoline core, reducing yields in Schiff base formation ().

Biological Activity

2-Methyl-4-(trifluoromethyl)quinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various therapeutic areas, supported by relevant research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a quinoline ring system with a methyl group and a trifluoromethyl group at specific positions. This unique arrangement contributes to its biological activity, particularly in targeting various cellular mechanisms.

Antitumor Activity

Recent studies have highlighted the antitumor potential of quinoline derivatives, including this compound. A series of derivatives were synthesized and evaluated for their cytotoxic effects against several cancer cell lines, such as PC3 (prostate cancer), K562 (chronic myelogenous leukemia), and HeLa (cervical cancer) cells. Notably, one derivative demonstrated an IC50 value of 0.01 µM against HeLa cells, indicating potent anti-proliferative activity comparable to established chemotherapeutics like combretastatin A-4 .

Table 1: Cytotoxicity of Quinoline Derivatives

CompoundCell LineIC50 (µM)
5eHeLa0.01
5fK5620.08
5oPC30.49

The mechanism of action involves inhibition of microtubule polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis .

Antibacterial Activity

The antibacterial properties of quinolines have also been extensively studied. A related compound, 19c , exhibited minimum inhibitory concentration (MIC) values comparable to chloramphenicol against Staphylococcus aureus and Pseudomonas aeruginosa, suggesting that modifications in the quinoline structure can enhance antibacterial efficacy .

Table 2: Antibacterial Activity of Quinoline Derivatives

CompoundBacteriaMIC (µg/mL)
19cS. aureus50
19cP. aeruginosa50
AmpicillinS. aureus25

The binding interactions within the active site of DNA gyrase were analyzed through molecular docking studies, revealing that smaller substituents on the quinolone ring enhance antibacterial activity by effectively blocking the catalytic process .

Case Studies and Research Findings

  • Antitumor Mechanism : The study on the derivative 5e indicated that it acts as a new class of tubulin inhibitors similar to colchicine, disrupting the tubulin network in cancer cells and triggering apoptosis .
  • Antibacterial Efficacy : The compound 19c demonstrated significant antibacterial activity with a favorable profile against Gram-positive bacteria, showcasing its potential as a lead compound for developing new antibiotics .
  • Structure-Activity Relationship (SAR) : Research has established that the size and nature of substituents on the quinoline ring significantly influence biological activity, emphasizing the importance of SAR studies in drug design .

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